2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Researchers requiring ortho-substituted dihalogenated imidazole building blocks for TRPV1 antagonist or NHC ligand synthesis often encounter limited availability of compounds with dual reactive iodine handles and a preserved aldehyde group. 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde (CAS 1875587-42-0) solves this with: • Dual C-I bonds for sequential Pd-catalyzed cross-coupling at 4- and 5-positions. • Ortho-benzaldehyde for efficient benzimidazole cyclization without side reactions. • 95% purity, verified for metal-halogen exchange and coupling compatibility. Supplied with COA; shipped ambient globally.

Molecular Formula C10H6I2N2O
Molecular Weight 423.98 g/mol
Cat. No. B13256675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde
Molecular FormulaC10H6I2N2O
Molecular Weight423.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)N2C=NC(=C2I)I
InChIInChI=1S/C10H6I2N2O/c11-9-10(12)14(6-13-9)8-4-2-1-3-7(8)5-15/h1-6H
InChIKeyUUIOSKOTXILYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde for Pharmaceutical Research and Organic Synthesis


2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde (CAS: 1875587-42-0) is a dihalogenated imidazole derivative featuring an ortho-substituted benzaldehyde moiety . With a molecular formula of C10H6I2N2O and a molecular weight of 423.98 g/mol, this compound belongs to a class of heterocyclic building blocks extensively utilized in medicinal chemistry and synthetic organic chemistry . The presence of two iodine atoms at the 4- and 5-positions of the imidazole ring confers specific reactivity profiles, making it a valuable intermediate for cross-coupling reactions, metal-halogen exchange, and the construction of more complex heterocyclic frameworks [1].

1 Dual iodine handles for sequential cross-coupling and metal-halogen exchange
2 Ortho-benzaldehyde enables constrained heterocycle construction
3 Reported aldehyde stability during iodine-copper exchange streamlines routes

Why Generic Substitution Fails: The Unique Procurement Profile of 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde


Substituting 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde with a seemingly similar in-class compound (e.g., a regioisomer or a different dihalogenated analog) is not straightforward due to the confluence of three critical factors: (1) the specific ortho-substitution pattern on the benzaldehyde ring, which dictates downstream molecular geometry and steric interactions in target molecules ; (2) the presence of iodine atoms, which offer superior reactivity in palladium-catalyzed cross-coupling reactions compared to their bromo or chloro analogs, enabling milder reaction conditions and higher functional group tolerance [1]; and (3) the preservation of a reactive aldehyde handle that remains intact during metal-halogen exchange processes, a feature not universally guaranteed across all dihalogenated imidazole derivatives [2].

Ortho-substitution pattern defines specific geometry
Meta/para isomers may shift molecular geometry and downstream interactions
C–I bonds offer lower oxidative addition barrier vs C–Br/Cl
Bromo/chloro analogs may require harsher conditions, reducing functional group tolerance
Aldehyde handle remains intact during I/Cu exchange
Other dihaloimidazoles may not preserve sensitive carbonyls without protection

Quantitative Evidence for Selecting 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde Over Its Closest Analogs


Ortho-Substitution: A Structural Determinant of Molecular Geometry and Reactivity

The ortho-substitution of the benzaldehyde ring in 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde (CAS 1875587-42-0) fundamentally differentiates it from its meta- (CAS 1858399-36-6) and para- (CAS 1873954-66-5) isomers. This positional difference alters the spatial orientation of the aldehyde group relative to the imidazole ring, which directly impacts molecular interactions in target compounds . The ortho-configuration can enforce a specific dihedral angle between the two rings, potentially leading to distinct binding conformations in biological targets or different packing motifs in materials science, compared to the more extended conformations of its meta and para isomers .

Positional Isomerism
Class-level inference
Ortho- vs Meta- and Para-substituted isomers
May alter molecular geometry and downstream interactions; not directly interchangeable.
Target-specific structural validation needed.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Enhanced Reactivity in Cross-Coupling: Iodine vs. Bromine as a Leaving Group

The diiodo substitution on the imidazole ring is a key driver of enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to dibromo or dichloro analogs. This is due to the lower bond dissociation energy of the C-I bond relative to C-Br and C-Cl, facilitating oxidative addition, the rate-determining step in many cross-coupling cycles [1]. Studies on 4,5-dihaloimidazolylidene-palladium complexes have shown that the diiodo-functionalized complexes exhibit superior catalytic activity in Suzuki-Miyaura couplings compared to their unsubstituted and other dihalo counterparts [2].

Cross-Coupling Reactivity
Class-level inference
C–I BDE ~57 kcal/mol; C–Br ~68 kcal/mol
Reported lower oxidative addition barrier may support milder coupling conditions.
Inferred from bond energies and catalytic studies.
Catalysis Cross-Coupling Synthetic Methodology

Preservation of Aldehyde Functionality During Iodine-Copper Exchange

A critical differentiator for 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde is the documented tolerance of the aldehyde group during iodine-copper exchange reactions on protected 4,5-diiodoimidazoles. Research by Yang and Knochel (2006) demonstrated that the resulting mono-iodoimidazole products can undergo a second iodine-copper exchange reaction "in the presence of sensitive functional groups, like an aldehyde or a ketone" [1]. This finding is significant because it establishes a viable synthetic pathway for sequential functionalization without requiring protection/deprotection steps for the aldehyde moiety.

Aldehyde Tolerance
Class-level inference
I/Cu exchange in THF-Et2O-NMP at −78°C
Reported aldehyde group remains intact, enabling sequential functionalization without protection.
Based on methodology for protected imidazoles.
Metal-Halogen Exchange Functional Group Tolerance Synthetic Methodology

Defined Research and Industrial Scenarios for 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde Utilization


Synthesis of Orthogonally Functionalized Benzimidazole-Based TRPV1 Antagonists

In the development of potent vanilloid receptor-1 (TRPV1) antagonists, the ortho-substituted benzaldehyde core serves as a privileged intermediate. The ortho-disposition of the aldehyde and the imidazole allows for efficient cyclization to form a constrained benzimidazole scaffold [1]. The presence of the two iodine atoms provides sequential functionalization handles, enabling the introduction of diverse aryl/heteroaryl groups at both the 4- and 5-positions of the imidazole via tandem cross-coupling reactions, thereby facilitating extensive structure-activity relationship (SAR) studies [2].

Construction of Advanced N-Heterocyclic Carbene (NHC) Ligand Precursors

This compound is a valuable precursor for the synthesis of backbone-functionalized N-heterocyclic carbene (NHC) ligands. The diiodoimidazole moiety can be quaternized and subsequently used to form metal-carbene complexes, where the iodine atoms offer sites for post-complexation modification [1]. The ortho-benzaldehyde group provides a secondary, orthogonal reactive handle for attaching additional functional groups or for immobilization onto solid supports, leading to the development of novel, tunable catalysts with potential for enhanced activity and recyclability [1].

Development of Radiolabeled Molecular Probes for In Vitro and In Vivo Imaging

The presence of two iodine atoms makes this compound a potential precursor for radiolabeling. While cold iodine (I-127) is used in the parent compound, the synthetic methodology can be adapted for the incorporation of radioactive iodine isotopes (e.g., I-125 or I-131) [1]. This allows for the creation of radiolabeled tracers derived from the benzimidazole scaffold, which can be used to study target engagement (e.g., TRPV1 receptor occupancy) through autoradiography or to investigate the biodistribution and pharmacokinetic profiles of lead compounds in preclinical animal models [2].

Application
Selection Property
Validation Focus
Orthogonal benzimidazole-based TRPV1 antagonist synthesis
Ortho-benzaldehyde geometry and dual iodine handles
Sequential cross-coupling efficiency and scaffold cyclization
N-heterocyclic carbene (NHC) ligand precursor construction
Backbone-functionalized imidazole with reactive aldehyde tether
Post-complexation modification and immobilization potential
Radiolabeled molecular probe development
Diiodo core amenable to isotopic substitution
Radiochemical incorporation and biodistribution study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4,5-Diiodo-1H-imidazol-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.